6-amino-3-(propan-2-yl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
6-amino-3-(propan-2-yl)-1,2,3-benzotriazin-4(3H)-one, also known as BTP-1, is a synthetic compound discovered in the late 1980s and is used in scientific research as a model compound for studying the effects of structural modifications on the properties of drugs. BTP-1 has been used in numerous studies to investigate its synthesis, mechanism of action, biochemical and physiological effects, and has been used to develop new drugs.
Scientific Research Applications
Antimicrobial Activity
The structural analogs of the compound have been synthesized and tested for their antimicrobial properties. These compounds have shown good to moderate activity against different strains of bacteria and fungi . The presence of the triazine moiety is believed to contribute significantly to the antimicrobial efficacy.
Anti-allergic Drug Synthesis
Compounds related to “6-amino-3-isopropylbenzo[d][1,2,3]triazin-4(3H)-one” have been utilized in the synthesis of anti-allergic drugs. Specifically, they have been involved in the creation of histamine H1 receptor antagonists, which play a crucial role in the treatment of allergic reactions .
Photocatalytic Transformations
While not directly related to the exact compound, similar structures with donor-acceptor fluorophores have been used in photocatalytic transformations. These compounds, due to their excellent redox properties and chemical stability, serve as powerful organophotocatalysts .
Drug Research and Development
The thienopyrimidine and triazine scaffolds, which are part of the compound’s structure, are significant in drug research. They exhibit a broad spectrum of biological activities, making them valuable lead molecules in pharmaceutical development .
Design of Heterocyclic Compounds
The compound’s heterocyclic nature, containing nitrogen and sulfur atoms, makes it an interesting candidate for the design of new heterocyclic compounds. These are of great interest due to their potential bioactive properties .
Synthesis of Novel Hybrid Compounds
The compound has been used as a starting point for the synthesis of novel hybrid compounds. These hybrids combine the properties of thienopyrimidine with triazine and pyrimidine scaffolds, leading to potentially bioactive molecules .
Antifungal and Antibacterial Agents
The synthesized analogs of this compound have been tested and have shown promising results as antifungal and antibacterial agents. This is attributed to the combination of thiophene and pyrimidine moieties within their structure .
Chemical Stability in Organic Synthesis
The compound’s stability and reactivity make it suitable for use in various organic synthesis reactions. Its robustness allows for the exploration of new synthetic pathways and the creation of diverse chemical entities .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
The compound’s mode of action involves a region-selective visible light-mediated denitrogenation of 1,2,3-benzotriazin-4(3H)-one, leading to the formation of 3-substituted indolizinones . This is a significant structural motif present in many bioactive molecules and natural products . Notably, the switch from reported nickel catalysis to photocatalysis achieves different reactivity, where photocatalytic denitrogenation and subsequent nitrogen-mediated hydrogen atom transfer lead to the exclusive formation of 3-substituted indolizinones .
Biochemical Pathways
The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The formation of 3-substituted indolizinones could potentially have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 6-amino-3-isopropylbenzo[d][1,2,3]triazin-4(3H)-one . The compound’s photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, and it has broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .
properties
IUPAC Name |
6-amino-3-propan-2-yl-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6(2)14-10(15)8-5-7(11)3-4-9(8)12-13-14/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAXBSVBKVDWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)N)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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